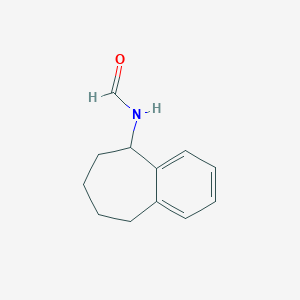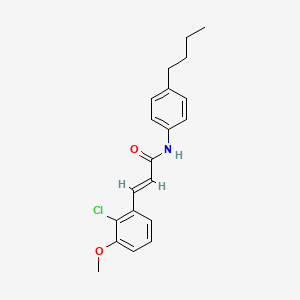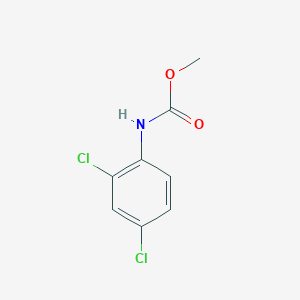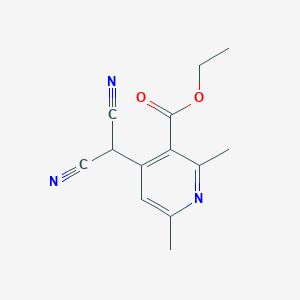
Ethyl 4-(dicyanomethyl)-2,6-dimethylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(dicyanomethyl)-2,6-dimethylnicotinate is an organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a dicyanomethyl group attached to the nicotinate core, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(dicyanomethyl)-2,6-dimethylnicotinate typically involves the reaction of ethyl 2,6-dimethylnicotinate with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition mechanism, where the malononitrile acts as a nucleophile, attacking the electrophilic carbon of the nicotinate ester. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of ethyl 4-(dicyanomethyl)-2,6-dimethylnicotinate can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as phase-transfer catalysts can further enhance the reaction efficiency.
Types of Reactions:
Oxidation: Ethyl 4-(dicyanomethyl)-2,6-dimethylnicotinate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyanomethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Substituted nicotinates with various functional groups.
Applications De Recherche Scientifique
Ethyl 4-(dicyanomethyl)-2,6-dimethylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising molecule in medicinal chemistry.
Industry: In materials science, it is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Mécanisme D'action
Ethyl 4-(dicyanomethyl)-2,6-dimethylnicotinate can be compared with other nicotinate derivatives such as ethyl 2,6-dimethylnicotinate and ethyl 4-cyanomethyl-2,6-dimethylnicotinate. The presence of the dicyanomethyl group in ethyl 4-(dicyanomethyl)-2,6-dimethylnicotinate imparts unique electronic properties, making it more reactive in certain chemical reactions. This uniqueness makes it a valuable compound in synthetic chemistry and materials science.
Comparaison Avec Des Composés Similaires
- Ethyl 2,6-dimethylnicotinate
- Ethyl 4-cyanomethyl-2,6-dimethylnicotinate
- Ethyl 4-(tricyanomethyl)-2,6-dimethylnicotinate
Propriétés
Formule moléculaire |
C13H13N3O2 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
ethyl 4-(dicyanomethyl)-2,6-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-4-18-13(17)12-9(3)16-8(2)5-11(12)10(6-14)7-15/h5,10H,4H2,1-3H3 |
Clé InChI |
FYLQCOUWBGECML-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(N=C1C)C)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 7-(4-bromobenzoyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11963235.png)
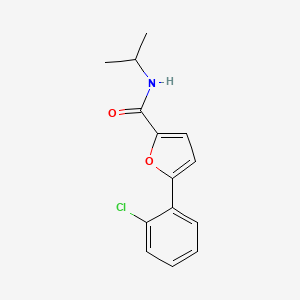
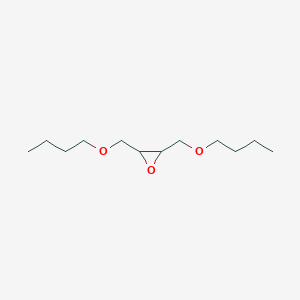
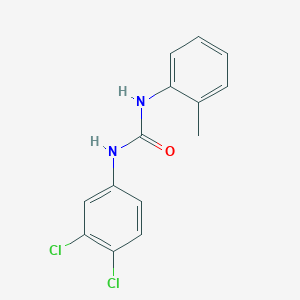
![(4E)-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11963261.png)
![(5Z)-3-(2-ethylhexyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963267.png)
![1-(furan-2-yl)-N-[(E)-furan-2-ylmethylidene]-N'-[(Z)-furan-2-ylmethylidene]methanediamine](/img/structure/B11963274.png)
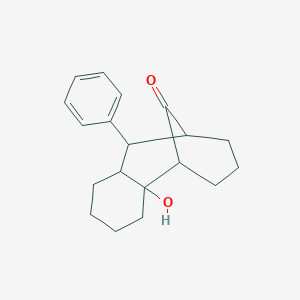

![2,5-Pyrrolidinedione, 1-[[[(2-chloroethyl)amino]carbonyl]oxy]-](/img/structure/B11963296.png)
